5-Bromo-1,2,4-trimethyl-1H-imidazole
Description
5-Bromo-1,2,4-trimethyl-1H-imidazole is a brominated imidazole derivative featuring methyl substituents at the 1-, 2-, and 4-positions of the heterocyclic ring. Imidazoles are five-membered aromatic heterocycles with two nitrogen atoms, widely studied for their pharmacological and material science applications.
Properties
Molecular Formula |
C6H9BrN2 |
|---|---|
Molecular Weight |
189.05 g/mol |
IUPAC Name |
5-bromo-1,2,4-trimethylimidazole |
InChI |
InChI=1S/C6H9BrN2/c1-4-6(7)9(3)5(2)8-4/h1-3H3 |
InChI Key |
VCZHFARAOVDPHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,4-trimethyl-1H-imidazole typically involves the bromination of 1,2,4-trimethylimidazole. One common method is the reaction of 1,2,4-trimethylimidazole with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2,4-trimethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 1,2,4-trimethylimidazole.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 5-azido-1,2,4-trimethyl-1H-imidazole or 5-thiocyanato-1,2,4-trimethyl-1H-imidazole.
Oxidation: Formation of 1,2,4-trimethylimidazole-5-carboxaldehyde or 1,2,4-trimethylimidazole-5-carboxylic acid.
Reduction: Formation of 1,2,4-trimethylimidazole.
Scientific Research Applications
5-Bromo-1,2,4-trimethyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2,4-trimethyl-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine atom can participate in halogen bonding, which enhances the compound’s binding affinity to its molecular targets. The methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
The structural and functional uniqueness of 5-bromo-1,2,4-trimethyl-1H-imidazole is best understood through comparison with related brominated imidazole and benzimidazole derivatives. Key distinctions arise from substituent positions, molecular geometry, and biological activity.
Structural Analogues
Key Observations :
- Electronic Effects: Bromine at the 5-position (as in the target compound and 5-bromo-1H-thienoimidazole) enhances electrophilicity, facilitating nucleophilic substitution reactions .
- Hybrid Systems: Benzo- or thieno-fused derivatives exhibit extended conjugation, influencing UV absorption and redox properties .
Physical and Spectral Properties
Key Observations :
- Trimethyl substitution in the target compound may downfield-shift methyl protons (δ ~2.3–2.6) compared to monosubstituted analogues (e.g., δ 2.55 in 5-bromo-1-methylbenzimidazole) due to electron-withdrawing bromine .
- Bromine’s IR absorption (~550–650 cm⁻¹) is consistent across analogues, but fused-ring systems (e.g., benzimidazoles) show additional aromatic C=N stretches (~1593 cm⁻¹) .
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